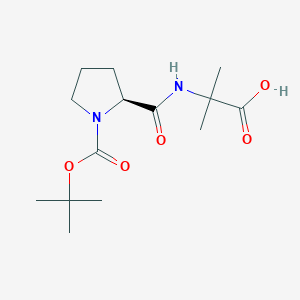
1-(tert-Butoxycarbonyl)-L-prolyl-2-methylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxamido)-2-methylpropanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules. The presence of the Boc group makes it a valuable intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxamido)-2-methylpropanoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Amidation Reaction: The carboxylic acid group is converted to an amide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an amine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety .
化学反応の分析
Types of Reactions
(S)-2-(1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxamido)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
科学的研究の応用
(S)-2-(1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxamido)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of peptide-based drugs and inhibitors.
Medicine: Utilized in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: Applied in the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of (S)-2-(1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxamido)-2-methylpropanoic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during various chemical reactions, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the free amine for further functionalization.
類似化合物との比較
Similar Compounds
N-Boc-pyrrolidine: Similar in structure but lacks the carboxamido and methylpropanoic acid functionalities.
N-Boc-proline: Contains a similar Boc-protected amine group but has a different ring structure.
Uniqueness
(S)-2-(1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxamido)-2-methylpropanoic acid is unique due to its combination of the Boc-protected pyrrolidine ring and the carboxamido-methylpropanoic acid moiety. This unique structure makes it a versatile intermediate in the synthesis of various biologically active compounds .
特性
CAS番号 |
79118-34-6 |
|---|---|
分子式 |
C14H24N2O5 |
分子量 |
300.35 g/mol |
IUPAC名 |
2-methyl-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C14H24N2O5/c1-13(2,3)21-12(20)16-8-6-7-9(16)10(17)15-14(4,5)11(18)19/h9H,6-8H2,1-5H3,(H,15,17)(H,18,19)/t9-/m0/s1 |
InChIキー |
XXTSKKSHCAONLP-VIFPVBQESA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NC(C)(C)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC(C)(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



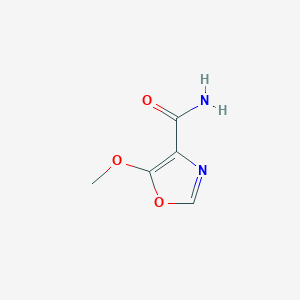
![(1R)-Dicyclohexyl(2'-(3,5-dimethylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12892181.png)
![N-{2-(Methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12892185.png)
![(2,4-Dimethyl-4H-thieno[3,2-b]pyrrol-5-yl)(pyrrolidin-1-yl)methanone](/img/structure/B12892192.png)
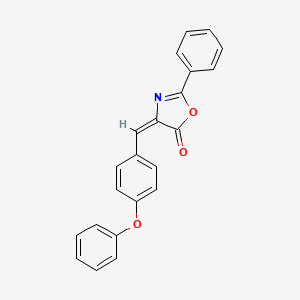
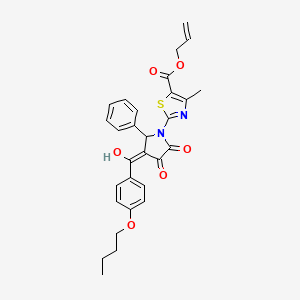
![2,4-Dichloro-5-{(E)-[cyano(pyrrolidin-1-yl)methylidene]amino}benzoic acid](/img/structure/B12892207.png)
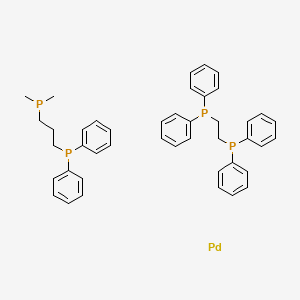
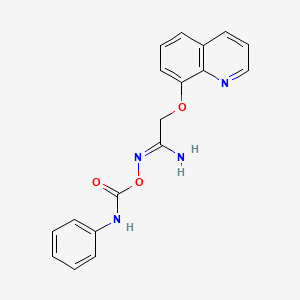
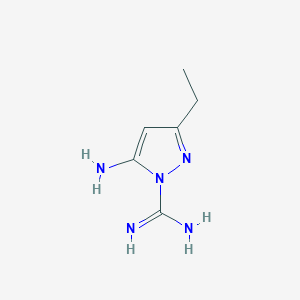
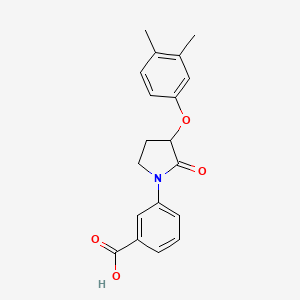
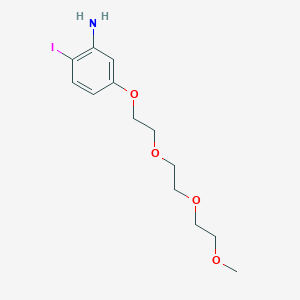
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-phenylacetamide](/img/structure/B12892249.png)
